molecular formula C16H22N4O5S2 B12165423 N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide

N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide

Cat. No.: B12165423
M. Wt: 414.5 g/mol
InChI Key: FHJZRZLYTZROPG-UHFFFAOYSA-N
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Description

N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methylsulfonyl group, an indole moiety, and a methanesulfonamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The key steps include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Methylsulfonylation: The piperazine intermediate is then methylsulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The indole and piperazine intermediates are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, molecular docking studies have shown that similar compounds can bind to multiple sites on target proteins, resulting in mixed inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-methylsulfonyl)piperazine
  • N-(4-methylsulfonylphenyl)-2-oxoethyl)-1H-indole-4-yl)methanesulfonamide

Uniqueness

N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22N4O5S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[1-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]indol-4-yl]methanesulfonamide

InChI

InChI=1S/C16H22N4O5S2/c1-26(22,23)17-14-4-3-5-15-13(14)6-7-19(15)12-16(21)18-8-10-20(11-9-18)27(2,24)25/h3-7,17H,8-12H2,1-2H3

InChI Key

FHJZRZLYTZROPG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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